molecular formula C30H31F2N3O2 B11034684 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-8-yl)ethane-1,2-dione

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-8-yl)ethane-1,2-dione

Cat. No.: B11034684
M. Wt: 503.6 g/mol
InChI Key: JVKIEIDQDYICRX-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazino]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)-1,2-ethanedione is a complex organic compound that features a combination of fluorinated aromatic rings, piperazine, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-fluorophenyl)piperazino]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)-1,2-ethanedione typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Key steps may include:

    Synthesis of 2-fluorophenylpiperazine: This can be achieved by reacting 2-fluoroaniline with piperazine under appropriate conditions.

    Synthesis of the quinoline derivative: The quinoline moiety can be synthesized through a series of reactions involving the cyclization of suitable precursors.

    Coupling reactions: The final assembly involves coupling the 2-fluorophenylpiperazine with the quinoline derivative under conditions that promote the formation of the ethanedione linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Fluorophenyl)piperazino]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)-1,2-ethanedione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: It can be used to study the interactions of fluorinated aromatic compounds with biological targets.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of related compounds and their effects on biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazino]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)-1,2-ethanedione involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated aromatic rings and piperazine moiety may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Fluorophenyl)piperazino]-2-(4-phenyl-1,2,3,4-tetrahydroquinolinyl)-1,2-ethanedione: Lacks the additional fluorine and trimethyl groups.

    1-[4-(2-Chlorophenyl)piperazino]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)-1,2-ethanedione: Substitutes chlorine for fluorine.

Uniqueness

1-[4-(2-Fluorophenyl)piperazino]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)-1,2-ethanedione is unique due to its specific combination of fluorinated aromatic rings, piperazine, and quinoline moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H31F2N3O2

Molecular Weight

503.6 g/mol

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(6-fluoro-2,2,4-trimethyl-4-phenyl-1,3-dihydroquinolin-8-yl)ethane-1,2-dione

InChI

InChI=1S/C30H31F2N3O2/c1-29(2)19-30(3,20-9-5-4-6-10-20)23-18-21(31)17-22(26(23)33-29)27(36)28(37)35-15-13-34(14-16-35)25-12-8-7-11-24(25)32/h4-12,17-18,33H,13-16,19H2,1-3H3

InChI Key

JVKIEIDQDYICRX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC(=CC(=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F)F)(C)C5=CC=CC=C5)C

Origin of Product

United States

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